Carboxymethyl chitosan

描述

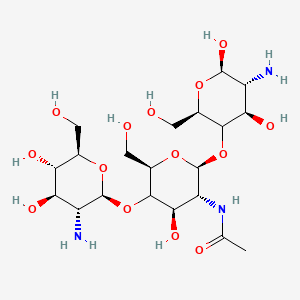

Carboxymethyl chitosan is a derivative of chitosan, which is a natural biopolymer obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans and insects. This compound is synthesized by introducing carboxymethyl groups into the chitosan molecule, which significantly enhances its solubility in water and broadens its range of applications. This compound exhibits excellent biocompatibility, biodegradability, and antibacterial properties, making it a valuable material in various fields such as medicine, agriculture, and environmental science .

作用机制

Target of Action

Carboxymethyl chitosan (CMC) is a derivative of chitosan, a biopolymer derived from natural chitin . It has been widely used for the development of targeted drug delivery systems, tissue engineering, wound healing materials, regenerative medicine, and many other biomedical applications . The primary targets of CMC are cells, where it interacts for applications in cell growth, tissue regeneration, and wound healing .

Mode of Action

CMC exhibits unique biocompatibility, solubility, and biodegradability properties . The mode of action of CMC involves its interaction with cells. The main reason for showing antibacterial activity is due to the presence of a positive charge of the quaternary ammonium salt that interacts with the negative charge lipids, proteins, and the carbohydrate residues on the bacterial cell surface .

Biochemical Pathways

It is known that cmc and its derivatives exhibit antibiofilm effects in different forms such as nanoparticles, fibers, etc, as well as in conjugation with other polymers

Pharmacokinetics

It is known that cmc has good water solubility, which can influence its bioavailability . More research is needed to fully understand the pharmacokinetics of CMC.

Result of Action

The result of CMC’s action is primarily seen in its bioactive properties, such as antimicrobial, wound healing, antitumor, and immunostimulating effects . It is valuable both for drug delivery systems and for its therapeutic purposes . In addition, CMC-based hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Action Environment

The action of CMC can be influenced by environmental factors. For instance, the water solubility of CMC at various pH environments is governed by the carboxymethylation degree . This suggests that the efficacy and stability of CMC can be influenced by the pH of the environment. Furthermore, the presence of carboxymethyl of CMC had a tendency to ionize H+, which increased the distance and weakened the hydrogen bonds between molecules .

生化分析

Biochemical Properties

Carboxymethyl chitosan interacts with various biomolecules. It has been used for the synthesis of hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction . These interactions contribute to its exceptional physicochemical and biological properties.

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit antibiofilm effects and has been shown to enhance the intracellular antibacterial activity when encapsulated into nanoparticles .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules through hydrogen bonding, freeze-thawing, and ionotropic gelation . It also exhibits antimicrobial, wound healing, anti-inflammatory, immunostimulatory, and tissue regeneration properties .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been used in the synthesis of hydrogels, which exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to support wound healing in a laboratory rat model

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It has been shown to accumulate in donor heart tissue at 4 °C, localize within the mitochondria during cold storage, and improve cardiac graft function by attenuating mitochondrial oxidative injury and inflammation .

Subcellular Localization

This compound has been shown to localize within the mitochondria of cold ischemic myocardium . This subcellular localization plays a crucial role in its activity and function, particularly in its ability to protect cardiac grafts against cold ischemia-reperfusion injury .

准备方法

Carboxymethyl chitosan can be synthesized through several methods, including reductive alkylation and direct alkylation. In reductive alkylation, the amino groups of chitosan react with the carbonyl group of glyoxylic acid to form N-carboxymethyl chitosan. Direct alkylation involves the reaction of chitosan with monochloroacetic acid under alkaline conditions, leading to the formation of O-carboxymethyl chitosan . Industrial production methods often involve the use of water as a solvent and room temperature conditions to ensure the process is environmentally friendly and cost-effective .

化学反应分析

Carboxymethyl chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and monochloroacetic acid for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dialdehyde this compound, which has enhanced antibacterial properties .

科学研究应用

Carboxymethyl chitosan has a wide range of scientific research applications. In chemistry, it is used as a chelating agent for metal ions and as a stabilizer for nanoparticles . In biology, it is employed in tissue engineering and wound healing due to its biocompatibility and ability to promote cell proliferation . In medicine, this compound is used in drug delivery systems, particularly for controlled and sustained release of drugs . It also has applications in the food industry as a preservative and in agriculture as a soil conditioner .

相似化合物的比较

Carboxymethyl chitosan is unique compared to other chitosan derivatives due to its enhanced solubility and broad range of applications. Similar compounds include N-carboxymethyl chitosan, O-carboxymethyl chitosan, and N,O-carboxymethyl chitosan, which differ in the position of the carboxymethyl groups on the chitosan molecule . Other chitosan derivatives, such as quaternary ammonium chitosan and sulfated chitosan, also have unique properties and applications but may not offer the same level of solubility and versatility as this compound .

属性

IUPAC Name |

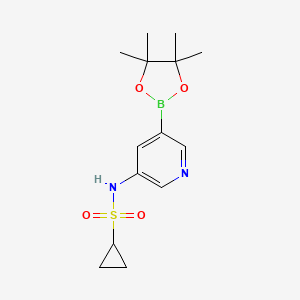

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQXZLWHDQLRE-XADFZESNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83512-85-0 | |

| Record name | 83512-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)